molecular formula C12H8Br2OSe B14681909 1,1'-Seleninylbis(4-bromobenzene) CAS No. 33834-55-8

1,1'-Seleninylbis(4-bromobenzene)

Cat. No.: B14681909
CAS No.: 33834-55-8
M. Wt: 406.97 g/mol
InChI Key: CRNDQFASPYBRPT-UHFFFAOYSA-N
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Description

1,1’-Seleninylbis(4-bromobenzene) is an organoselenium compound characterized by the presence of selenium and bromine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Seleninylbis(4-bromobenzene) can be synthesized through a multi-step process involving the reaction of 4-bromobenzene with selenium compounds. One common method involves the reaction of 4-bromophenylmagnesium bromide with selenium dioxide, followed by oxidation to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 1,1’-Seleninylbis(4-bromobenzene) are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

1,1’-Seleninylbis(4-bromobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Seleninylbis(4-bromobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Seleninylbis(4-bromobenzene) involves its ability to undergo redox reactions, which can influence various biochemical pathways. The selenium atom can participate in redox cycling, generating reactive oxygen species that can modulate cellular processes. Additionally, the compound can interact with specific molecular targets, such as enzymes, through its electrophilic bromine atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Seleninylbis(4-bromobenzene) is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in sulfur analogs. The compound’s ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

1-bromo-4-(4-bromophenyl)seleninylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2OSe/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNDQFASPYBRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[Se](=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2OSe
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581598
Record name 1,1'-Seleninylbis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33834-55-8
Record name 1,1'-Seleninylbis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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